Sulfacetamide sodium

Übersicht

Beschreibung

Sulfacetamid (Natrium-Monohydrat) ist ein Sulfonamid-Antibiotikum, das in der medizinischen Behandlung weit verbreitet ist. Es ist bekannt für seine bakteriostatischen Eigenschaften, d.h. es hemmt das Wachstum und die Vermehrung von Bakterien. Diese Verbindung wird häufig in topischen Formulierungen zur Behandlung von Hautinfektionen, Akne und Seborrhoischer Dermatitis sowie in Augentropfen zur Behandlung von Augeninfektionen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulfacetamid (Natrium-Monohydrat) kann durch die Diazotierungsreaktion von Sulfacetamid-Natrium mit Natriumnitrit in Gegenwart von Salzsäure zu einem Diazoniumsalz synthetisiert werden. Dieses Salz wird dann in einem alkalischen Medium mit 8-Hydroxy-7-Iodchinolin-5-sulfonsäure gekoppelt, um einen Azofarbstoff zu bilden . Eine andere Methode beinhaltet die direkte Alkylierung von Acetamid mit 4-Aminobenzolsulfonylchlorid oder die Reaktion von 4-Aminobenzolsulfonamid mit Essigsäureanhydrid, gefolgt von selektiver, reduktiver Deacylierung unter Verwendung eines Zink-Natriumhydroxid-Systems .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Sulfacetamid-Natrium durch das oben erwähnte Diazotierungsverfahren hergestellt, das effizient ist und Produkte mit hoher Reinheit liefert. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, wie Temperatur und pH-Wert, um die Bildung des gewünschten Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Sulfacetamid (Natrium-Monohydrat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für seine typischen Anwendungen ist.

Reduktion: Die Verbindung kann reduziert werden, insbesondere in Gegenwart starker Reduktionsmittel.

Substitution: Sulfacetamid kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Erfordert Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Tritt typischerweise in Gegenwart von Nukleophilen wie Aminen oder Thiolen unter milden Bedingungen auf.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfonsäuren führen, während die Reduktion Amine oder andere reduzierte Formen der Verbindung liefern kann .

Wissenschaftliche Forschungsanwendungen

Sulfacetamid (Natrium-Monohydrat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: In Studien eingesetzt, die die Hemmung von Bakterien und die Auswirkungen von Sulfonamid-Antibiotika untersuchen.

Industrie: In der Formulierung von pharmazeutischen Produkten verwendet, darunter Cremes, Lotionen und Augentropfen.

Wirkmechanismus

Sulfacetamid (Natrium-Monohydrat) entfaltet seine Wirkung, indem es das Enzym Dihydropteroatsynthase hemmt, das an der Synthese von Folsäure in Bakterien beteiligt ist. Durch die kompetitive Hemmung von para-Aminobenzoesäure (PABA), einem essentiellen Bestandteil für das Bakterienwachstum, stört Sulfacetamid die Produktion von Folsäure und hemmt letztendlich das Wachstum und die Vermehrung von Bakterien .

Analyse Chemischer Reaktionen

Hydrolytic Degradation

Under elevated temperatures or acidic/alkaline conditions, sulfacetamide sodium undergoes hydrolysis to form sulfanilamide (4-aminobenzenesulfonamide) .

-

Kinetics : First-order rate constants increase with temperature, with complete hydrolysis observed at 100°C in strongly acidic media .

-

Mechanism : Cleavage of the acetamide group via nucleophilic attack by water or hydroxide ions.

Photocatalytic Degradation

In aqueous solutions exposed to UV radiation with TiO₂ catalysis , sulfacetamide degrades into low-toxicity organic intermediates (e.g., hydroxylated derivatives), which mineralize to CO₂ and H₂O .

-

Key Data :

Condition Degradation Efficiency Major Products Toxicity Reduction UV + TiO₂ (pH 7) >90% in 60 min Hydroxylated intermediates 70%–80%

Oxidative Degradation

-

Copper(III)-Mediated Oxidation : In alkaline media, diperiodatocuprate(III) oxidizes sulfacetamide to sulfanilamide, followed by further oxidation to a blue product (λₘₐₓ = 580 nm) .

-

Periodate Oxidation : Potassium periodate oxidizes sulfacetamide in neutral media, forming a reddish-brown chromophore (λₘₐₓ = 500.5 nm) upon coupling with pyrocatechol .

Two-Component UV Spectrometry

This compound and sulfanilamide are quantified simultaneously using pH-dependent absorption shifts :

-

Absorption Maxima :

Compound pH 4.0 (λₘₐₓ, nm) pH 7.0 (λₘₐₓ, nm) This compound 271 260 Sulfanilamide 258 259 -

Validation Parameters :

Parameter This compound Sulfanilamide Recovery (%) 98–101 99–102 Detection Limit (M) 1.67 × 10⁻⁶ 2.01 × 10⁻⁶

Oxidative Coupling for Quantification

Sulfacetamide reacts with potassium periodate and pyrocatechol to form a stable reddish-brown complex (λₘₐₓ = 500.5 nm) :

-

Linear Range : 6.25–112.5 µg/mL.

-

Molar Absorptivity : 5,185.7 L·mol⁻¹·cm⁻¹.

Environmental Reactivity and Stability

Wissenschaftliche Forschungsanwendungen

Medical Uses

Sulfacetamide sodium is primarily utilized in the following areas:

-

Ophthalmic Applications :

- Conjunctivitis : this compound is often prescribed in eye drop form to treat bacterial conjunctivitis, effectively reducing inflammation and infection.

- Ophthalmia Neonatorum : It is used to prevent and treat eye infections in newborns, particularly those caused by Neisseria gonorrhoeae.

-

Dermatological Applications :

- Acne Vulgaris : this compound is included in topical formulations for treating acne, often combined with sulfur to enhance its keratolytic action.

- Seborrheic Dermatitis : It is effective in managing seborrheic dermatitis by reducing bacterial load on the skin.

- Acne Rosacea : The combination of sulfacetamide with sulfur has shown efficacy in treating rosacea, particularly when inflammatory lesions are present.

Acne Treatment Case Studies

A series of case studies highlight the effectiveness of this compound in treating acne vulgaris:

- Case Study 1 : A 29-year-old woman with a ten-year history of facial acne was treated with a sodium sulfacetamide 10%-sulfur 5% emollient foam. After eight weeks, her inflammatory lesions decreased significantly from twelve to one, demonstrating high patient satisfaction with no adverse effects reported .

- Case Study 2 : A 19-year-old woman presented with multiple inflammatory lesions. After using the same emollient foam for eight weeks, her lesions were reduced from twenty-two to eight. The patient reported ease of application and aesthetic satisfaction .

Ophthalmic Treatment Case Studies

- Case Study 3 : In a clinical trial involving patients with conjunctivitis, those treated with this compound eye drops showed significant improvement in symptoms within days, underscoring its rapid action against bacterial infections .

Comparative Data Table

The following table summarizes the applications and effectiveness of different formulations containing this compound:

| Application | Formulation Type | Primary Use | Efficacy |

|---|---|---|---|

| Acne Vulgaris | Topical Cream/Foam | Treats acne lesions | Significant reduction in lesions |

| Seborrheic Dermatitis | Topical Wash/Cream | Reduces scaling and infection | Effective management |

| Conjunctivitis | Eye Drops | Treats bacterial eye infections | Rapid symptom relief |

| Acne Rosacea | Topical Cream | Treats inflammatory papules | Improved skin appearance |

Safety and Side Effects

While this compound is generally well-tolerated, there are potential side effects including:

Wirkmechanismus

Sulfacetamide (sodium monohydrate) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By competitively inhibiting para-aminobenzoic acid (PABA), an essential component for bacterial growth, sulfacetamide disrupts the production of folic acid, ultimately inhibiting bacterial growth and multiplication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfamethoxazol: Ein weiteres Sulfonamid-Antibiotikum mit ähnlichen bakteriostatischen Eigenschaften.

Sulfadiazin: Wird zur Behandlung von bakteriellen Infektionen eingesetzt und hat einen ähnlichen Wirkmechanismus.

Sulfisoxazol: Ebenfalls ein Sulfonamid-Antibiotikum mit vergleichbaren Anwendungen und Wirkungen.

Einzigartigkeit

Sulfacetamid (Natrium-Monohydrat) ist aufgrund seiner spezifischen Anwendungen in der Dermatologie und Ophthalmologie einzigartig. Seine Fähigkeit, in verschiedenen topischen und okulären Produkten formuliert zu werden, macht es besonders wertvoll bei der Behandlung von Haut- und Augeninfektionen .

Biologische Aktivität

Sulfacetamide sodium is a sulfonamide antibiotic recognized for its broad-spectrum antibacterial properties. It functions primarily as a bacteriostatic agent, inhibiting bacterial growth by interfering with folic acid synthesis. This detailed article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, case studies, and research findings.

This compound acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in bacteria. By blocking the enzyme dihydropteroate synthase (DHPS), it prevents the conversion of PABA into dihydropteroic acid, thus halting bacterial growth. This mechanism is consistent across various gram-positive and gram-negative organisms, making sulfacetamide effective against a wide range of pathogens .

Pharmacokinetics

- Absorption : this compound is readily absorbed when administered orally, with approximately 4% absorption noted through intact skin in vitro .

- Half-life : The biological half-life ranges from 7 to 12.8 hours .

- Distribution : It achieves high concentrations in body fluids, including pleural, peritoneal, synovial, and ocular fluids .

- Excretion : The drug is primarily excreted unchanged in urine .

Therapeutic Applications

This compound is utilized in various therapeutic areas:

- Ophthalmology : It is commonly used to treat eye infections such as conjunctivitis and blepharitis.

- Dermatology : Effective for conditions like acne vulgaris and seborrheic dermatitis.

- Infectious Diseases : Its antibacterial properties make it suitable for treating various skin infections.

Case Study 1: Acne Vulgaris Treatment

A clinical study evaluated the efficacy of a 10% sodium sulfacetamide and 5% sulfur emollient foam in patients with acne vulgaris. Over eight weeks, subjects showed significant improvement:

| Patient | Initial Inflammatory Lesions | Lesions at Follow-Up (Week 8) | Satisfaction Level |

|---|---|---|---|

| 1 | 12 | 3 | Very Satisfied |

| 2 | 23 | 16 | Satisfied |

| 3 | 22 | 8 | Moderately Satisfied |

The results indicated an average reduction of inflammatory lesions by approximately 50% across participants .

Case Study 2: Seborrheic Dermatitis

In another study involving patients with seborrheic dermatitis, the same emollient foam formulation led to significant improvements in lesion counts and overall skin condition after eight weeks of treatment .

Research Findings

Recent research highlights the versatility and effectiveness of this compound across multiple indications:

- A study showed an 80.4% to 83% reduction in inflammatory acne lesions after consistent use over 12 weeks .

- An observational study confirmed that the combination of sodium sulfacetamide and sulfur not only provides antibacterial benefits but also enhances skin tolerance due to its emollient properties .

Eigenschaften

CAS-Nummer |

127-56-0 |

|---|---|

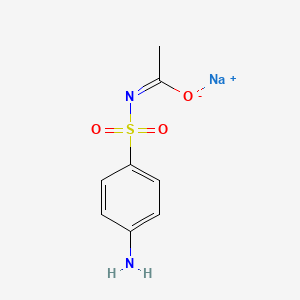

Molekularformel |

C8H10N2NaO3S |

Molekulargewicht |

237.23 g/mol |

IUPAC-Name |

sodium;acetyl-(4-aminophenyl)sulfonylazanide |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11); |

InChI-Schlüssel |

BTZCSADPJAPUNE-UHFFFAOYSA-N |

SMILES |

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] |

Isomerische SMILES |

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+] |

Kanonische SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na] |

Aussehen |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

127-56-0 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

144-80-9 (Parent) |

Synonyme |

Acetopt Acetylsulfanilamide AK Sulf AK-Sulf Albucid Antébor Belph 10 Belph-10 Bleph Ceta Sulfa Cetamide Colircusi Sulfacetamida Coliriocilina Sulfacetam Isopto Cetamide Sodium Sulamyd Sulamyd, Sodium Sulf 10 Sulf-10 Sulfacetam, Coliriocilina Sulfacetamida, Colircusi Sulfacetamide Sulfacetamide Monosodium Salt Sulfacetamide Sodium Sulfacetamide, Monosodium Salt, Anhydrous Sulfacil Sulfacyl Sulfair Sulphacetamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulfacetamide sodium exert its antibacterial effect?

A: this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. [, , , , ] This inhibition disrupts the production of essential nucleic acids, ultimately leading to bacterial growth inhibition and death. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C8H9N2NaO3S. Its molecular weight is 252.24 g/mol. [, , , , , , ]

Q3: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques including UV-Vis spectrophotometry, showing a characteristic absorption maximum around 258 nm. [, , , , , ] Other useful techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]

Q4: How does the choice of drug vehicle influence the ocular contact time of this compound?

A: Studies have shown that increasing the concentration of this compound in eye drops prolongs its ocular contact time. [] Additionally, formulating this compound in a high-viscosity gel, such as one containing carbomer Leogel, can significantly enhance its ocular bioavailability compared to aqueous suspensions. [, ]

Q5: How stable is this compound in ophthalmic solutions, and how can its stability be enhanced?

A: this compound can undergo hydrolysis to form sulfanilamide. [, ] To ensure stability, ophthalmic solutions often include sodium thiosulfate as a stabilizer. [, ]

A5: this compound is primarily used for its antibacterial properties and doesn't exhibit significant catalytic activity. This Q&A section will focus on its pharmaceutical aspects.

A5: While computational studies on this compound are limited in the provided research, molecular modeling techniques can be applied to investigate its interactions with biological targets and explore potential modifications for improved efficacy.

Q6: How does the structure of this compound relate to its antibacterial activity?

A: The sulfonamide group (-SO2NH2) in this compound is essential for its antibacterial activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. [, , , , ] Modifications to this group or the adjacent aromatic ring can significantly impact its potency and selectivity. [, , , , ]

Q7: What are some strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A: Incorporating this compound into a high-viscosity gel using polymers like carbomer Leogel can enhance its ocular bioavailability. [, ] Additionally, using cyclodextrins can enhance solubility and stability through inclusion complex formation. []

Q8: What is the typical ocular contact time of this compound eye drops?

A: The concentration of this compound in tears falls to the minimum inhibitory concentration (MIC) against common bacterial pathogens approximately 30 minutes after a single application of 10 µL of a 15% solution. [] Increasing the concentration or using a high-viscosity gel formulation can extend the duration of action. [, , ]

Q9: Has the efficacy of topical N-acetyl-cysteine (NAC) been compared to a topical steroid-antibiotic combination containing this compound in treating meibomian gland dysfunction (MGD)?

A: Yes, a study compared topical NAC with a topical combination of betamethasone and this compound in patients with MGD. Both treatments, when combined with eyelid hygiene, showed significant improvements in symptoms and clinical parameters, with no significant difference between the groups. []

Q10: What is the in vitro efficacy of this compound against Nocardia asteroides compared to trimethoprim or a combination of both?

A: While this compound alone shows activity against Nocardia asteroides, a combination of this compound and trimethoprim exhibits significantly enhanced efficacy. [] This synergistic effect highlights the benefits of combination therapy in certain cases. []

Q11: What are the known resistance mechanisms to sulfonamides like this compound?

A: Bacterial resistance to sulfonamides can arise from mutations in dihydropteroate synthase, the target enzyme, reducing its affinity for the drug. [, ] Additionally, bacteria can develop mechanisms to overproduce PABA or utilize alternative metabolic pathways, bypassing the need for the enzyme inhibited by sulfonamides. [, ]

Q12: Can ophthalmic sulfonamides like this compound trigger Stevens-Johnson syndrome?

A: Although rare, there has been a reported case of Stevens-Johnson syndrome linked to the use of ophthalmic this compound in a patient with a prior history of a bullous drug reaction to sulfonamides. [] This case highlights the potential for cross-sensitivity and the importance of considering a patient's allergy history. []

Q13: Can chitosan/gelatin hybrid membranes be used for the controlled release of this compound?

A: Research indicates that chitosan/gelatin hybrid membranes can effectively control the release of this compound. [] The release kinetics follow a zero-order pattern after an initial lag phase, indicating a consistent drug release rate over time. [] This technology shows promise for developing sustained-release ocular drug delivery systems. []

A13: The provided research does not delve into specific biomarkers or diagnostics related to this compound.

Q14: What analytical techniques are commonly used for the determination of this compound?

A: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying this compound in pharmaceutical preparations and biological samples. [, , , , ] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simple and sensitive approach for determining this compound in pharmaceutical formulations. [, , ] Thin-layer chromatography (TLC) coupled with densitometry provides an alternative method for analyzing this compound. [, ]

A14: The research papers provided do not offer specific information regarding the environmental impact and degradation of this compound.

Q15: How does the presence of urea or ionic permeants like sodium chloride and this compound affect the swellability of acrylate-methacrylate copolymer films?

A: Studies reveal that increasing urea concentration enhances the swellability of these films, while increasing concentrations of sodium chloride and this compound reduce swellability. [] These findings highlight the influence of solute properties on polymer behavior and have implications for drug delivery systems. []

Q16: What parameters are crucial for validating analytical methods used to quantify this compound in pharmaceutical formulations?

A: Validating analytical methods for this compound involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), all following ICH guidelines. [, , , , , ]

A16: Maintaining stringent quality control and adhering to good manufacturing practices (GMP) throughout the development, manufacturing, and distribution processes is essential for ensuring the quality, safety, and efficacy of this compound products.

A16: The research papers provided do not offer specific information on the immunogenicity or immunological responses associated with this compound.

A16: The research papers provided do not offer specific information on the drug-transporter interactions of this compound.

A16: The research papers provided do not offer specific information on the induction or inhibition of drug-metabolizing enzymes by this compound.

Q17: What are some alternative topical antibiotic options for treating bacterial conjunctivitis besides this compound?

A17: Alternatives include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.